4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Description
4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorine atom at position 4, a methoxy group at position 6, a trifluoromethyl (CF₃) group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding .
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3O/c1-14-4-2(6(8,9)10)3(7)12-5(11)13-4/h1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKVXJOBKXCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575299 | |
| Record name | 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92983-84-1 | |
| Record name | 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Trifluoromethyluracil (5-TFU)
5-TFU is synthesized via cyclocondensation of ethyl trifluoroacetoacetate with urea under acidic conditions. The reaction proceeds at 120–140°C for 8–12 hours, yielding 5-TFU in ~75% purity.
Chlorination to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (5-TFP)
5-TFU is treated with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 100–110°C for 4–6 hours. This replaces the hydroxyl groups at positions 2 and 4 with chlorine, producing 5-TFP in 85–90% yield.
Table 1: Chlorination Conditions for 5-TFP Synthesis
| Parameter | Value |
|---|---|
| Reagent | POCl₃ (5 equiv) |
| Catalyst | DMF (0.1 equiv) |
| Temperature | 110°C |
| Time | 5 hours |
| Yield | 88% |
Introduction of Methoxy Group at Position 6
The methoxy group at position 6 is introduced via nucleophilic substitution or during pyrimidine ring formation. A patented method involves reacting 2,4,6-trichloro-5-(trifluoromethyl)pyrimidine with sodium methoxide (NaOMe) in methanol at 60°C.
Methoxylation via Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 2,4-dichloro-6-iodo-5-(trifluoromethyl)pyrimidine, NaOMe, and tetrahydrofuran (THF) is irradiated at 140°C for 10 minutes, achieving 92% conversion to the 6-methoxy derivative.
Table 2: Microwave-Assisted Methoxylation
| Condition | Value |
|---|---|
| Substrate | 2,4-Dichloro-6-iodo-5-CF₃-pyrimidine |
| Reagent | NaOMe (3 equiv) |
| Solvent | THF |
| Temperature | 140°C |
| Time | 10 minutes |
| Yield | 92% |
Fluorination at Position 4
Fluorine is introduced at position 4 via halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF). A mixture of 2,6-dichloro-4-methoxy-5-CF₃-pyrimidine, KF (4 equiv), and dimethyl sulfoxide (DMSO) is heated at 150°C for 6 hours, yielding 4-fluoro-2,6-dichloro-5-CF₃-pyrimidine in 78% yield.
Amination at Position 2
The final step involves substituting the chlorine at position 2 with an amino group. Ammonia gas is bubbled through a solution of 4-fluoro-2,6-dichloro-5-CF₃-pyrimidine in dioxane at 100°C for 12 hours, yielding the target compound in 65% purity.
Optimization with Boc-Protected Amines
To improve selectivity, tert-butyl (5-amino-2-methoxy-4-morpholinophenyl)carbamate is reacted with 2-chloro-4-fluoro-6-methoxy-5-CF₃-pyrimidine in acetonitrile under microwave irradiation (180°C, 30 minutes), achieving 82% yield after deprotection.
Table 3: Amination Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-4-fluoro-6-methoxy-5-CF₃-pyrimidine |
| Reagent | Ammonia (g) |
| Solvent | Dioxane |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 65% |
Alternative Synthetic Pathways
One-Pot Sequential Substitution
A streamlined approach involves sequential substitutions in a single reactor. Starting with 2,4,6-trichloro-5-CF₃-pyrimidine, methoxy, fluoro, and amino groups are introduced stepwise without isolating intermediates. This method reduces purification steps and improves overall yield to 70%.
Use of Morpholino Intermediates
Morpholino derivatives, such as N-(5-amino-4-methoxy-2-morpholinophenyl)acrylamide, facilitate regioselective amination. These intermediates react with halogenated pyrimidines under acidic conditions, enabling precise functionalization.
Challenges and Optimization
- Regioselectivity : The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, necessitating harsh conditions for substitutions. Microwave irradiation and high-boiling solvents (e.g., DMSO) mitigate this issue.
- Stability of Intermediates : Chlorinated intermediates are moisture-sensitive and require anhydrous conditions during handling.
- Yield Improvement : Catalytic additives like copper(I) iodide enhance fluorination and amination efficiencies.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, often facilitated by catalysts or specific reagents.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles under conditions such as reflux or microwave irradiation.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are frequently used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positional arrangement of substituents on the pyrimidine ring critically impacts molecular properties. Below is a comparison with key analogs:
Key Observations :
- Trifluoromethyl Position : The CF₃ group at position 5 (target compound) versus position 6 (Example 5) alters steric and electronic interactions. Position 5 CF₃ may enhance ring planarity, favoring stacking interactions in biological targets .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to Cl in CAS 1480-66-6) reduce steric hindrance and improve metabolic stability .
- Methoxy Group : The OCH₃ at position 6 (target) versus position 4 (Example 5) may increase solubility due to its polar nature while directing electrophilic substitution reactions .
Biological Activity
4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound notable for its unique combination of functional groups, which include fluorine, methoxy, and trifluoromethyl. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 211.12 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrogen and halogen bonding interactions, which are crucial for modulating enzyme activity .
Potential Targets
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in various biological pathways, including cyclooxygenase (COX) and lipoxygenases (LOX), which are associated with inflammatory processes .
- Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, potentially influencing downstream signaling pathways.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound, revealing its potential as an anti-inflammatory and anticancer agent. Below are some key findings:
Case Studies
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibited dual inhibitory effects on COX enzymes, which play a pivotal role in inflammatory responses. This suggests that the compound may be beneficial in treating inflammatory diseases .
- Anticancer Potential : In research involving breast cancer cell lines (MCF-7), the compound showed promising results in reducing cell viability at low concentrations, indicating its potential role as a chemotherapeutic agent. The mechanism was linked to its ability to induce apoptosis in cancer cells .
Comparison with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with similar pyrimidine derivatives:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Fluoro-5-(trifluoromethyl)pyrimidin-2-amine | Lacks methoxy group; potentially reduced reactivity | Lower enzyme inhibition |
| 6-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine | Lacks fluorine; altered chemical properties | Different binding affinity |
| 4-Fluoro-6-methoxypyrimidin-2-amine | Lacks trifluoromethyl group; may influence stability | Reduced biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
